3-Methyl Substitution Enables High-Affinity c-Met Kinase Inhibition
The 3-methyl substitution on the imidazo[1,2-b]pyridazine core is a key structural feature for c-Met kinase inhibition, as claimed in the Novartis patent family covering 3-methyl-imidazo[1,2-b]pyridazine derivatives [1]. In contrast, unsubstituted or 6-substituted imidazo[1,2-b]pyridazine analogs often display different target selectivity profiles, such as affinity for CNS targets or other kinases like IKKβ and DYRK1A [2][3].
| Evidence Dimension | Kinase Target Selectivity |
|---|---|
| Target Compound Data | Core scaffold claimed for c-Met kinase inhibition [1] |
| Comparator Or Baseline | Unsubstituted imidazo[1,2-b]pyridazine: CNS activity, IKKβ inhibition, DYRK1A inhibition [2][3] |
| Quantified Difference | Not quantifiable; qualitative difference in primary target engagement |
| Conditions | Patent claims and literature review |
Why This Matters
Selecting 3-methylimidazo[1,2-b]pyridazine as a starting material is essential for medicinal chemistry programs specifically targeting c-Met, ensuring alignment with patented intellectual property and established SAR.
- [1] Novartis AG. (2009). 3-Methyl-imidazo[1,2-b]pyridazine derivatives. Patent WO 2009/106577 A1. View Source
- [2] GB Barlin, LP Davies, MML Ngu. (1995). Imidazo[1,2-b]Pyridazines. VIII. Syntheses and Central Nervous System Activities. Australian Journal of Chemistry, 48(4), 893-906. View Source
- [3] Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. View Source
